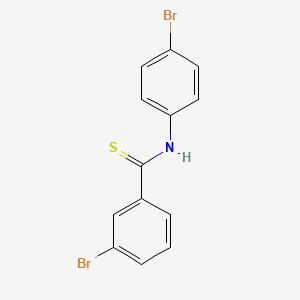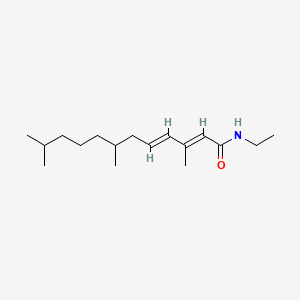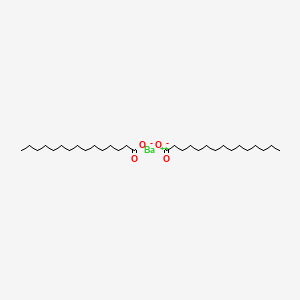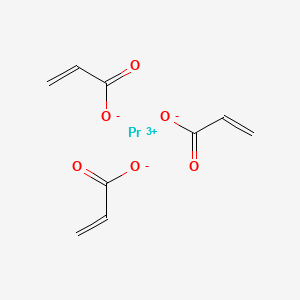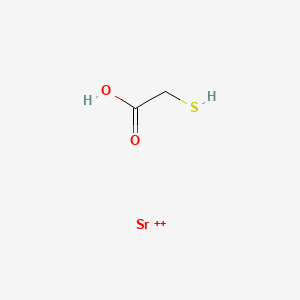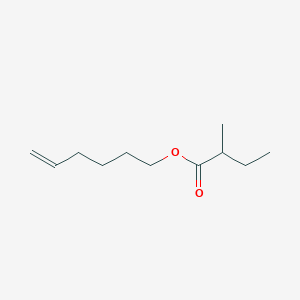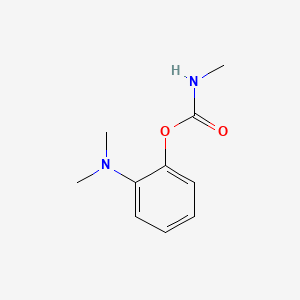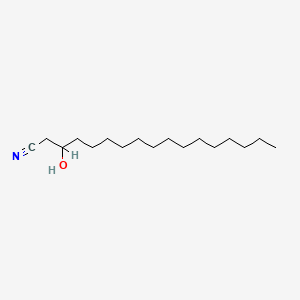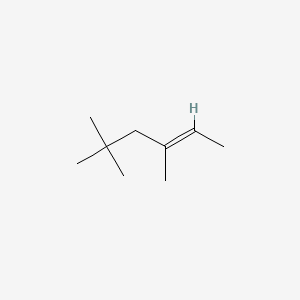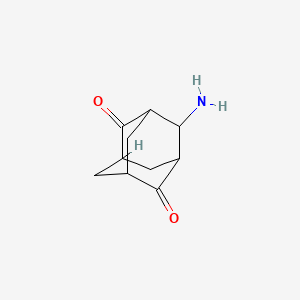
4-Aminoadamantane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminotricyclo(3.3.1.13.7)decane-2,6-dione is a complex organic compound with a unique tricyclic structure. It is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminotricyclo(3.3.1.13.7)decane-2,6-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of 4-Aminotricyclo(3.3.1.13.7)decane-2,6-dione may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated monitoring and control systems .
Chemical Reactions Analysis
Types of Reactions
4-Aminotricyclo(3.3.1.13.7)decane-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of 4-Aminotricyclo(3.3.1.13.7)decane-2,6-dione typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds .
Scientific Research Applications
4-Aminotricyclo(3.3.1.13.7)decane-2,6-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful for probing biological systems and understanding molecular interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Mechanism of Action
The mechanism by which 4-Aminotricyclo(3.3.1.13.7)decane-2,6-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, ultimately affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Adamantane-2,6-dione: This compound shares a similar tricyclic structure but lacks the amino group present in 4-Aminotricyclo(3.3.1.13.7)decane-2,6-dione.
Tricyclo(3.3.1.13.7)decane-2,6-dione: Another related compound, differing primarily in the absence of the amino group.
Uniqueness
4-Aminotricyclo(3.3.1.13.7)decane-2,6-dione is unique due to its amino group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
56728-08-6 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-aminoadamantane-2,6-dione |
InChI |
InChI=1S/C10H13NO2/c11-8-6-2-4-1-5(10(6)13)3-7(8)9(4)12/h4-8H,1-3,11H2 |
InChI Key |
OEMGRMCFMZXXCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C(C(C2=O)CC1C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


